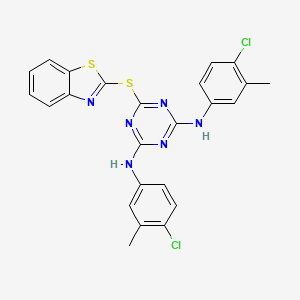![molecular formula C21H25N5O3S B12129908 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide est un composé organique complexe qui présente un cycle triazole, un groupe sulfanyl et divers substituants aromatiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle triazole, l'introduction du groupe sulfanyl et la fonctionnalisation ultérieure des cycles aromatiques.
Formation du cycle triazole : Ceci peut être réalisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Introduction du groupe sulfanyl : Cette étape implique souvent l'utilisation de réactifs thiols en présence d'un catalyseur approprié.
Fonctionnalisation des cycles aromatiques : Ceci peut être réalisé par diverses réactions de substitution, telles que la substitution aromatique nucléophile ou la substitution aromatique électrophile, en fonction des substituants souhaités.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures de contrôle de la qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitro, s'ils sont présents, peuvent être réduits en amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution, telles que l'halogénation ou la nitration.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les mélanges nitrants (HNO3/H2SO4) sont typiques pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications De Recherche Scientifique
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide présente plusieurs applications en recherche scientifique :
Chimie médicinale : Ce composé peut être exploré pour son potentiel en tant qu'agent pharmaceutique en raison de ses caractéristiques structurales uniques.
Études biologiques : Il peut être utilisé dans des études pour comprendre son interaction avec des cibles biologiques, telles que les enzymes ou les récepteurs.
Biologie chimique : Le composé peut servir de sonde pour étudier diverses voies biochimiques.
Applications industrielles : Il peut trouver une utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe sulfanyl sont susceptibles de jouer un rôle crucial dans la liaison à ces cibles, inhibant ou modulant potentiellement leur activité. Les voies exactes et les cibles moléculaires dépendraient de l'application spécifique et nécessiteraient des recherches supplémentaires pour être élucidées.
Mécanisme D'action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'imidazole : Ces composés partagent une structure hétérocyclique similaire et sont connus pour leur large éventail d'activités biologiques.
Dérivés de la quinolone : Ces composés présentent également des cycles aromatiques et sont largement utilisés en chimie médicinale.
Unicité
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-méthoxy-5-méthylphényl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, ce qui peut conférer des propriétés biologiques et chimiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C21H25N5O3S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-13(2)29-16-7-5-6-15(11-16)20-24-25-21(26(20)22)30-12-19(27)23-17-10-14(3)8-9-18(17)28-4/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
Clé InChI |
VBHFAVOANMVCHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
![N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12129892.png)
![(5Z)-2-(3-chlorophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129900.png)
![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12129915.png)

